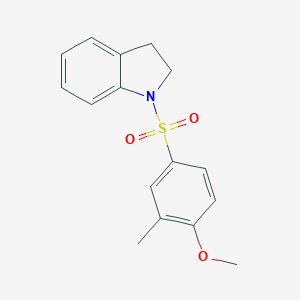
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane, also known as DABSO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DABSO is a sulfonyl azepane derivative that has been synthesized by several methods, each with its advantages and limitations.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane is not fully understood, but it is believed to act as an inhibitor of certain enzymes and biomolecules. 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to inhibit the binding of certain biomolecules, such as DNA and RNA.
Biochemical and Physiological Effects:
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has several advantages for lab experiments, including its high purity and yield, as well as its stability and ease of handling. However, it also has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for the study of 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane. One area of research is the development of new synthetic methods for 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane and its potential applications in the treatment of various diseases. Additionally, the use of 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane in materials science and other fields is an area of ongoing research.
Synthesis Methods
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane can be synthesized by several methods, including the reaction of 1-azepanemethanamine with 2,5-dichloro-4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-azepanemethanamine with 2,5-dichloro-4-ethoxybenzenesulfonyl isocyanate in the presence of a base such as pyridine. Both methods yield 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane with high purity and yield.
Scientific Research Applications
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has shown promising results in the treatment of cancer and other diseases. In biochemistry, 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been used as a tool to study the mechanism of action of enzymes and other biomolecules. In materials science, 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane has been used to synthesize new materials with unique properties.
properties
Product Name |
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)azepane |
|---|---|
Molecular Formula |
C14H19Cl2NO3S |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H19Cl2NO3S/c1-2-20-13-9-12(16)14(10-11(13)15)21(18,19)17-7-5-3-4-6-8-17/h9-10H,2-8H2,1H3 |
InChI Key |
NIIKGOWGTSBFFB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCCC2)Cl |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)



![2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)
![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)